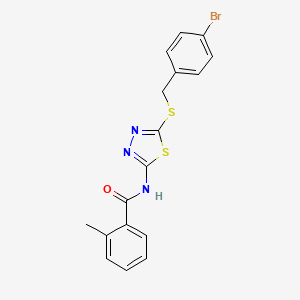

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKKLSDDKIGWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Thiourea Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclodehydration of appropriately substituted thiourea precursors. Hoggarth’s method, adapted for 2-amino-5-aryl-1,3,4-thiadiazoles, employs concentrated sulfuric acid (H₂SO₄) as a cyclodehydrating agent. For N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, the synthesis begins with the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole (1 ):

Thiosemicarbazide Cyclization :

Thiosemicarbazide reacts with carbon disulfide (CS₂) in alkaline conditions (KOH) at 130°C to form potassium dithiocarbazate, which undergoes acid-catalyzed cyclization with concentrated H₂SO₄ to yield 1 .$$

\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Potassium dithiocarbazate} \xrightarrow{\text{H}2\text{SO}_4} \text{2-Amino-5-mercapto-1,3,4-thiadiazole} \quad

$$

Alternative Route via Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) serves as both a cyclizing agent and a dehydrating agent. A mixture of thiourea derivatives and POCl₃ under reflux conditions facilitates the formation of the thiadiazole ring. This method is particularly effective for introducing electron-withdrawing groups at the 5-position of the thiadiazole.

Benzamide Functionalization

Coupling with 2-Methylbenzoyl Chloride

The amino group at the 2-position of the thiadiazole reacts with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine, Et₃N) to form the final benzamide derivative.

$$

\text{2-Amino-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound} \quad

$$

Optimization Notes :

- Solvent Choice : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) minimizes side reactions.

- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.

- Yield : 65–75% after recrystallization from ethanol.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding a crystalline solid with >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.45 (s, 2H, SCH₂), 2.55 (s, 3H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Conventional Substitution | K₂CO₃, DMF, 80°C, 8h | 70–85 | 90–95 | Scalability for industrial production |

| Microwave-Assisted | Ethanol, 100°C, 20min | 85–90 | 95–98 | Reduced reaction time, higher yield |

Mechanistic Insights

Role of Base in Thioether Formation

The base (K₂CO₃) deprotonates the thiol group, enhancing its nucleophilicity for attack on the electrophilic carbon of 4-bromobenzyl bromide. The reaction proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in chiral benzyl derivatives.

Acylation Kinetics

The acylation step follows second-order kinetics, dependent on both the amine and acyl chloride concentrations. Polar aprotic solvents stabilize the transition state, accelerating the reaction.

Industrial Production Considerations

Green Chemistry Principles

Continuous Flow Synthesis

Microreactor systems enable continuous production of the thiadiazole intermediate, achieving throughputs of 1–2 kg/day with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

- The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for various modifications, making it valuable for creating more complex molecules.

- The synthesis typically involves the cyclization of thiosemicarbazides with carboxylic acids, followed by nucleophilic substitution reactions to introduce the bromobenzylthio group and subsequent coupling with benzoyl chlorides to form the desired product.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Thiosemicarbazide + Carboxylic acid | Acidic/Basic |

| 2 | Nucleophilic Substitution | Thiadiazole derivative + 4-bromobenzyl chloride | Base (e.g., Sodium Hydride) |

| 3 | Coupling | Intermediate + 3-methylbenzoyl chloride | Base (e.g., Triethylamine) |

Biological and Medicinal Applications

Therapeutic Potential

- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives are known for their biological activities due to their ability to interact with various biological targets.

Case Studies

-

Antimicrobial Activity

- Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The presence of the bromobenzylthio group enhances the compound's efficacy by improving its binding affinity to bacterial targets.

-

Anticancer Properties

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

-

Antifungal Activity

- Preliminary studies indicate that the compound also displays antifungal properties, making it a candidate for further development as an antifungal agent.

Industrial Applications

Material Science

- Beyond its biological applications, this compound can be utilized in developing new materials with enhanced thermal stability and conductivity. Its unique chemical properties may lead to innovations in polymer chemistry and materials engineering.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

Thiazole Derivatives: Another class of heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological activities.

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is unique due to the presence of the 4-bromobenzyl group, which can enhance its biological activity and specificity. Additionally, the thiadiazole ring provides a versatile scaffold for further modifications and applications.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The thiadiazole ring and the bromobenzyl group facilitate interactions with enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor functions .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the bromobenzyl moiety may enhance the interaction with microbial targets. A study on related thiadiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting a promising avenue for further investigation into this compound's antimicrobial potential .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer effects. In particular, studies have shown that modifications on the thiadiazole ring can lead to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The specific interactions of this compound with cancer-related molecular targets are still under investigation but are expected to contribute to its efficacy in inhibiting tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Anticancer | A549, MCF-7 | Cytotoxic effects | |

| Enzyme Inhibition | Specific enzymes | Reduced activity |

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

In a comparative analysis of various thiadiazole derivatives against cancer cell lines, this compound was shown to induce apoptosis in MCF-7 cells at lower concentrations compared to other derivatives. This suggests a strong potential for development as an anticancer therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide?

The synthesis typically involves multi-step protocols, including:

- Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acids or POCl3-mediated reactions under reflux conditions (e.g., 90°C for 3 hours) .

- Functionalization : Introduction of the 4-bromobenzylthio group via nucleophilic substitution or coupling reactions, often using anhydrous potassium carbonate as a base in acetone .

- Purification : Recrystallization from ethanol or DMSO/water mixtures to achieve high purity, monitored by TLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and structural integrity .

- Mass spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (e.g., Bruker SMART CCD diffractometer) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiadiazole core under varying conditions?

- Parameter screening : Test solvents (e.g., dry acetone vs. DMF), temperatures (reflux vs. room temperature), and bases (K2CO3 vs. Et3N) to identify optimal conditions .

- Catalyst exploration : Evaluate Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to accelerate cyclization .

- Byproduct analysis : Use LC-MS to track intermediates and adjust stoichiometry to minimize side reactions .

Q. How should contradictions between spectral data and crystallographic results be resolved?

- Dynamic effects in NMR : Conformational flexibility in solution (e.g., rotational isomers) may cause discrepancies with static crystal structures. Variable-temperature NMR can clarify this .

- Hydrogen bonding : Crystallography may reveal intermolecular H-bonds (e.g., N–H⋯N interactions) absent in solution-phase IR/NMR. Compare solid-state vs. solution data .

Q. What strategies are effective in evaluating the compound’s anticancer activity and mechanism?

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC50 values .

- Molecular docking : Simulate binding to targets like PFOR enzyme or tubulin using AutoDock Vina, referencing crystallographic data (e.g., PDB IDs) to validate interactions .

- SAR studies : Modify substituents (e.g., replacing bromine with fluorine) and compare activity trends to identify pharmacophores .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to assess binding modes and residence times .

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

- Crystal quality : Use slow evaporation (e.g., CH3OH/CHCl3 mixtures) to grow diffraction-quality crystals .

- Data refinement : Apply absorption corrections (e.g., SADABS) and validate with R-factor convergence tests (<0.05) .

- Disorder modeling : Use SHELXL to resolve positional disorder in flexible substituents (e.g., 4-bromobenzyl groups) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.